

# Comparative bioactivity of Ethyl 3-hydroxy-3-phenylpropanoate derivatives

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## Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-phenylpropanoate*

Cat. No.: *B1359866*

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A Comparative Guide to the Bioactivity of **Ethyl 3-hydroxy-3-phenylpropanoate** Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioactivity of various derivatives of **Ethyl 3-hydroxy-3-phenylpropanoate**, with a focus on their antimicrobial properties. The information is intended for researchers, scientists, and professionals involved in drug development.

## Comparative Bioactivity Data

The following table summarizes the antimicrobial activity of a series of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. These compounds are structurally related to **Ethyl 3-hydroxy-3-phenylpropanoate** and provide insights into the structure-activity relationships of this class of molecules. The data presented are the Minimum Inhibitory Concentrations (MICs) in µg/mL, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives against various microorganisms.<sup>[1]</sup>

Compound	R	R'	S. aureus	C. dipht heriae	P. aeruginosa	S. typhi	C. albicans	A. niger	A. flavus
1	H	Et	>100	>100	>100	>100	>100	>100	>100
2	H	CN	>100	>100	>100	>100	>100	>100	>100
3	4-NO <sub>2</sub>	Et	15	16	25	22	20	24	23
4	4-NO <sub>2</sub>	Me	16	14	24	23	21	22	24
5	3-NO <sub>2</sub>	Et	16	15	23	25	22	21	22
6	3-NO <sub>2</sub>	Me	14	16	22	24	23	20	21
7	2-NO <sub>2</sub>	Et	18	17	28	26	25	27	26
8	2-NO <sub>2</sub>	Me	17	18	26	28	24	26	25
9	4-Cl	Et	25	24	35	32	30	34	33
10	4-Cl	Me	24	25	34	33	31	32	34
11	3-Cl	Et	22	21	30	28	27	29	28
12	3-Cl	Me	21	22	29	27	28	28	29
13	2-Cl	Et	28	27	38	36	35	37	36
14	2-Cl	Me	27	28	37	35	36	36	37
15	2,4-diCl	Et	15	16	25	22	20	24	23
16	4-Me	Et	>100	>100	>100	>100	>100	>100	>100
17	4-NMe <sub>2</sub>	Et	16	14	24	23	21	22	24
18	4-OMe	Et	15	16	25	22	20	24	23
19	3,4-diOMe	Et	20	19	28	26	25	27	26

20	2,5-diOMe	Et	16	15	23	25	22	21	22
Chloramphenicol	-	-	21	19	20	18	-	-	-
Fluconazole	-	-	-	-	-	-	18	20	19

## Experimental Protocols

### Synthesis of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives (General Procedure)

The synthesis of the evaluated compounds was carried out via the Baylis-Hillman reaction.<sup>[1]</sup> A mixture of an appropriate aromatic aldehyde and an activated alkene (e.g., ethyl acrylate or acrylonitrile) was stirred in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature for 2-4 days.<sup>[1]</sup> The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was purified by column chromatography on silica gel to afford the desired 3-hydroxy-2-methylene-3-phenylpropionic acid derivative.

### Antimicrobial Susceptibility Testing (Serial Dilution Method)

The in vitro antimicrobial activity of the synthesized compounds was determined using the serial dilution method.<sup>[1]</sup>

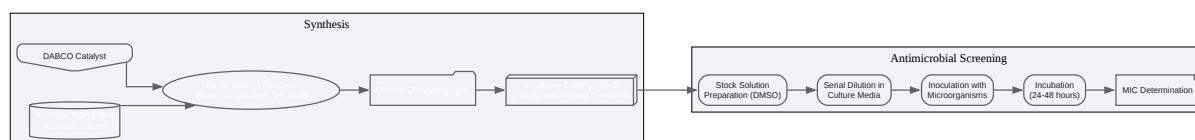
- **Preparation of Test Compounds:** Stock solutions of the test compounds and standard drugs (Chloramphenicol for bacteria and Fluconazole for fungi) were prepared in dimethyl sulfoxide (DMSO).
- **Culture Media:** Mueller-Hinton broth was used for bacterial strains, and Sabouraud dextrose broth was used for fungal strains.

- **Inoculum Preparation:** The microbial inocula were prepared from fresh cultures and diluted to achieve a final concentration of approximately  $10^5$  CFU/mL in the test tubes.
- **Serial Dilution:** Two-fold serial dilutions of the stock solutions of the test compounds and standard drugs were prepared in the respective culture media to obtain a range of concentrations.
- **Incubation:** The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- **Determination of MIC:** The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism. A tube containing only the growth medium and inoculum served as the positive control, while a tube with the medium alone served as the negative control.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of the **Ethyl 3-hydroxy-3-phenylpropanoate** derivatives.

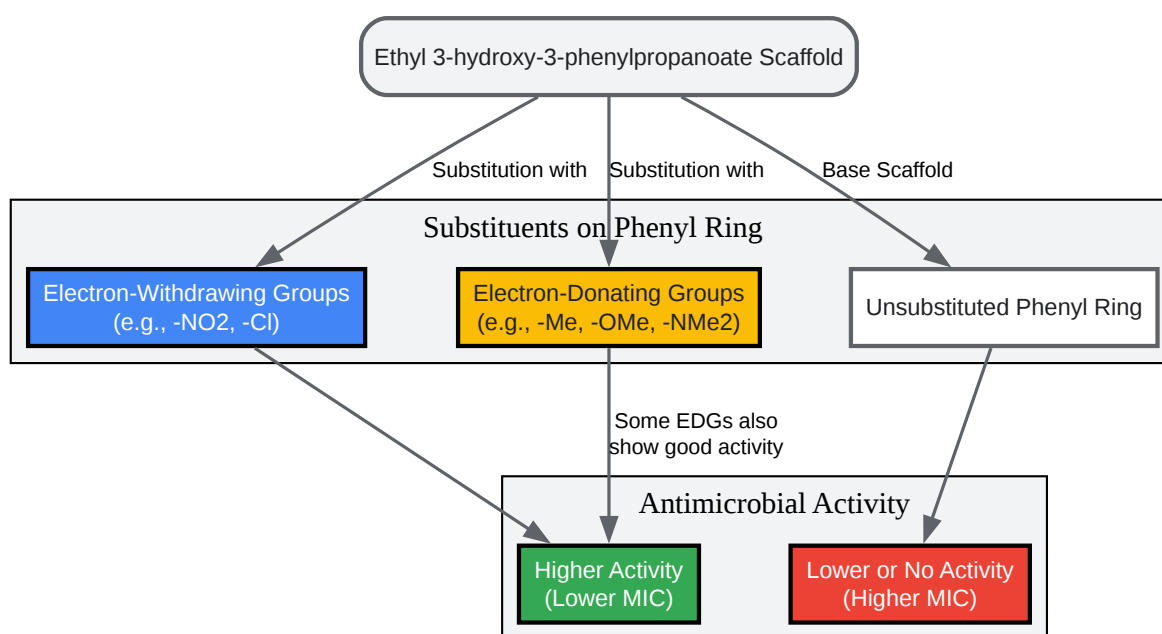


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Caption: Workflow for Synthesis and Antimicrobial Screening.

## Structure-Activity Relationship (SAR) Overview

The following diagram provides a simplified overview of the structure-activity relationships observed from the antimicrobial screening data.



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Caption: Structure-Activity Relationship for Antimicrobial Activity.

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## References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

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